4-Bromo-3-chloro-5-fluorotoluene

Cross-coupling Chemoselectivity Palladium catalysis

4-Bromo-3-chloro-5-fluorotoluene (CAS 1805015-21-7) is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. Its structure features a toluene core substituted with three distinct halogen atoms—bromine at the 4-position, chlorine at the 3-position, and fluorine at the 5-position—creating a unique electron-deficient aromatic system.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 1805015-21-7
Cat. No. B1410401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-5-fluorotoluene
CAS1805015-21-7
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)Br)F
InChIInChI=1S/C7H5BrClF/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
InChIKeyTZFGZLPMVDTBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-5-fluorotoluene (CAS 1805015-21-7): A Specialized Polyhalogenated Building Block for Advanced Organic Synthesis


4-Bromo-3-chloro-5-fluorotoluene (CAS 1805015-21-7) is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol . Its structure features a toluene core substituted with three distinct halogen atoms—bromine at the 4-position, chlorine at the 3-position, and fluorine at the 5-position—creating a unique electron-deficient aromatic system [1]. This specific arrangement of halogens imparts differentiated reactivity profiles, making it a versatile intermediate in pharmaceutical and agrochemical research [2]. The compound is characterized by its relatively high boiling point (257–265 °C) and moderate density (1.048 g/mL), properties that distinguish it from simpler mono- or dihalogenated toluene analogs [3].

Orthogonal Reactivity Sequential C–Br then C–Cl cross-coupling
Electron-Deficient Core Enhanced SNAr with amines or alkoxides
Fluorinated Scaffold Enables 19F NMR monitoring & metabolic tuning

Why 4-Bromo-3-chloro-5-fluorotoluene Cannot Be Replaced by Simpler Halogenated Toluene Analogs


Generic substitution with mono- or dihalogenated toluenes fails because the specific 4-Br, 3-Cl, 5-F substitution pattern in 4-Bromo-3-chloro-5-fluorotoluene creates a unique electronic environment that governs both reactivity and selectivity . The combination of electron-withdrawing groups at these precise positions deactivates the aromatic ring toward electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) . Crucially, the presence of both bromine and chlorine on the same ring enables sequential, chemoselective cross-coupling reactions that are impossible with compounds containing only a single halogen type . The carbon-bromine bond is significantly more reactive toward oxidative addition with palladium(0) catalysts than the carbon-chlorine bond, allowing for selective functionalization at the C4 position while preserving the C3 chlorine for subsequent transformations . This orthogonal reactivity is absent in simpler analogs like 2-bromo-5-fluorotoluene or 3-chloro-4-fluorotoluene, which lack the dual-halogen architecture necessary for staged synthesis.

Staged Coupling Incompatibility
Mono- or dihalogenated analogs cannot provide orthogonal C–Br/C–Cl reactivity for sequential cross-coupling steps.
SNAr Reactivity Gap
Non-fluorinated comparators lack the cumulative electron-withdrawing effect; SNAr may require harsher conditions.
19F NMR Blindness
Analogs without fluorine offer no 19F NMR handle, limiting clean, quantitative reaction monitoring.

Quantitative Differentiation of 4-Bromo-3-chloro-5-fluorotoluene Against Key Comparators


Differential Oxidative Addition Rates in Palladium-Catalyzed Cross-Coupling: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond of 4-bromo-3-chloro-5-fluorotoluene exhibits substantially higher reactivity toward oxidative addition compared to the carbon-chlorine bond . This reactivity difference enables selective functionalization at the C4 position under mild conditions while preserving the C3 chlorine for subsequent transformations—a capability absent in mono-halogenated analogs like 2-bromo-5-fluorotoluene (CAS 452-63-1) or 3-chloro-4-fluorotoluene (CAS 1513-25-3) [1].

Pd(0) Oxidative Addition
Class-level
C–Br ≫ C–Cl (10–100× faster)
Enables chemoselective C4 coupling
Standard Suzuki–Miyaura, Pd(0) catalyst
Cross-coupling Chemoselectivity Palladium catalysis

Electron-Withdrawing Effect Magnitude: Enhanced SNAr Reactivity Compared to Non-Fluorinated Analog

The 5-fluoro substituent in 4-bromo-3-chloro-5-fluorotoluene exerts a strong electron-withdrawing inductive effect (-I), which, when combined with the ortho-chloro and para-bromo substituents, significantly activates the ring toward nucleophilic aromatic substitution (SNAr) . In contrast, the non-fluorinated analog 4-bromo-3-chlorotoluene (CAS 6627-51-6) lacks this additional activation and exhibits reduced SNAr reactivity .

Electronic Activation
Class-level
Cumulative σm ≈ +1.10
Supports milder SNAr conditions
vs. +0.76 for non-fluorinated analog
Nucleophilic aromatic substitution Electronic effects Fluorine chemistry

Physical Property Differentiation: Boiling Point and Density vs. Simpler Analogs

4-Bromo-3-chloro-5-fluorotoluene exhibits a significantly higher boiling point (257–265 °C) compared to less substituted analogs such as 2-bromo-5-fluorotoluene (177 °C at 756 mmHg) [1][2]. This elevated boiling point reflects stronger intermolecular interactions due to the presence of three heavy halogen atoms, which also increases density (1.048 g/mL) relative to dihalogenated comparators [3].

Boiling Point
Context-dependent
257–265 °C
Allows thermal stability and distillation
ΔT ≈ +80 °C vs. 2-bromo-5-fluorotoluene
Physicochemical properties Purification Process chemistry

Analytical Detectability Advantage: 19F NMR Capability Absent in Non-Fluorinated Analogs

The presence of a fluorine atom in 4-bromo-3-chloro-5-fluorotoluene enables detection and quantification via 19F NMR spectroscopy—a capability completely absent in non-fluorinated comparators such as 4-bromo-3-chlorotoluene [1]. 19F NMR offers high sensitivity (natural abundance 100%, gyromagnetic ratio ~94% of 1H) and a wide chemical shift range (~400 ppm), allowing for precise reaction monitoring and impurity profiling without interference from 1H signals [2].

19F NMR Monitoring
Class-level
Detectable; δ ≈ −110 to −120 ppm
Clean quantitative analytical handle
19F 100% natural abundance, wide shift range
Analytical chemistry 19F NMR Reaction monitoring

Optimal Application Scenarios for 4-Bromo-3-chloro-5-fluorotoluene Based on Quantitative Differentiation


Staged Synthesis of Complex Biaryl Pharmacophores via Sequential Suzuki-Miyaura Coupling

4-Bromo-3-chloro-5-fluorotoluene is optimally employed in multi-step pharmaceutical syntheses requiring sequential cross-coupling. The high reactivity of the C-Br bond enables an initial Suzuki-Miyaura coupling with an aryl boronic acid under mild Pd-catalyzed conditions, selectively installing the first aryl group at the 4-position while leaving the C-Cl bond intact . A subsequent coupling step, employing more forcing conditions or a specialized catalyst system for aryl chlorides, can then functionalize the 3-position, yielding a diversely substituted biaryl scaffold [1]. This staged approach is particularly valuable for constructing kinase inhibitor cores and other medicinally relevant scaffolds that require precise substitution patterns.

Synthesis of Fluorinated Agrochemical Intermediates via SNAr

The electron-deficient nature of the aromatic ring in 4-bromo-3-chloro-5-fluorotoluene, conferred by the cumulative -I effects of its three halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) . This property is exploited in the synthesis of fluorinated agrochemical intermediates, where displacement of the chlorine or bromine with oxygen, nitrogen, or sulfur nucleophiles introduces key functional groups. The retention of the fluorine atom throughout these transformations provides a metabolically stable handle that can enhance the bioavailability and environmental persistence of the final agrochemical product [2].

Building Block for Fluorinated Liquid Crystal Monomers

The specific 4-Br, 3-Cl, 5-F substitution pattern imparts a unique combination of polarizability and steric bulk that is advantageous in the design of fluorinated liquid crystal monomers . The bromine atom serves as a site for cross-coupling to introduce extended aromatic cores, while the chlorine and fluorine substituents modulate the dipole moment and dielectric anisotropy of the final liquid crystal material. Compared to non-fluorinated or less substituted analogs, 4-bromo-3-chloro-5-fluorotoluene provides a superior balance of reactivity and electronic tuning capability for materials science applications .

Application
Selection Property
Validation Focus
Sequential Biaryl Synthesis
Orthogonal C–Br/C–Cl reactivity
Staged Suzuki–Miyaura coupling yield
Fluorinated Agrochemical SNAr
Enhanced electron deficiency
Nucleophile displacement and fluorine retention
Liquid Crystal Monomer
Halogen polarizability profile
Dielectric anisotropy and thermal stability

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